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molecular formula C10H13NO3 B1366950 Ethyl 2-ethoxynicotinate CAS No. 15441-51-7

Ethyl 2-ethoxynicotinate

Cat. No. B1366950
M. Wt: 195.21 g/mol
InChI Key: WJIBAKMAWMCQDU-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

A suspension of the compound prepared in Example 284 (1.3 g) and cesium carbonate (2.53 g) in N,N-dimethylformamide (15 mL) was stirred at room temperature for 2 hours and then treated with ethyl iodide (0.62 mL) at room temperature, and stirring continued for 18 hours. The solvent was evaporated in vacuo and the residue partitioned between ethyl acetate and saturated aqueous solution of sodium bicarbonate. The combined organic extracts were washed with brine, dried and evaporated in vacuo to a yellow oil and purified by column chromatography on silica gel (10-50% ethyl acetate in hexane) to obtain the title compound (0.904 g) having the following physical data.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])[CH3:2].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:19](I)[CH3:20]>CN(C)C=O>[CH2:1]([O:3][C:4]1[N:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([O:8][CH2:19][CH3:20])=[O:7])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)O)C=CC=N1
Name
cesium carbonate
Quantity
2.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and saturated aqueous solution of sodium bicarbonate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (10-50% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=C(C(=O)OCC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.904 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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